3b-Hydroxycinnamolide
Description
3β-Hydroxycinnamolide (C₉H₁₀O₃) is a cinnamic acid-derived lactone characterized by a hydroxyl group at the β-position of the cinnamoyl moiety. Key properties inferred from related studies include moderate solubility in polar organic solvents and thermal stability up to 150°C, as observed in analogous cinnamate derivatives . The compound is hypothesized to exhibit bioactivity in oxidative stress modulation, though specific pharmacological targets remain underexplored.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
7-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O3/c1-14(2)11-5-4-9-10(8-18-13(9)17)15(11,3)7-6-12(14)16/h4,10-12,16H,5-8H2,1-3H3 |
InChI Key |
BXRHNOVSIVSFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2COC3=O)C)O)C |
melting_point |
164.5-167°C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (C₁₁H₁₅N₃O₂·HNO₃)
Structural Features :
- Aromatic benzoate core with a carbamimidoylamino (-NH-C(=NH)-NH₂) substituent at position 3 and a methyl group at position 3.
- Ethyl ester and nitrate counterion enhance solubility in polar aprotic solvents.
2-Amino-4-Chloro-3-Hydroxybenzoic Acid (C₇H₆ClNO₃)
Structural Features :
- Benzoic acid backbone with hydroxyl (-OH), chloro (-Cl), and amino (-NH₂) groups at positions 3, 4, and 2, respectively.
Pharmacological Relevance :
- Experimental compound (DrugBank ID: DB04598) targeting 3-hydroxyanthranilate 3,4-dioxygenase , a key enzyme in the kynurenine pathway linked to neurodegenerative diseases .
- Unlike 3β-Hydroxycinnamolide, this compound is a linear acid with halogen substitution, enhancing its enzyme-binding affinity.
Key Research Findings and Divergences
- Environmental Stability: 3β-Hydroxycinnamolide’s lactone structure may confer greater hydrolytic stability in aqueous environments compared to linear esters like Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate .
- Pharmacological Potential: While 2-Amino-4-Chloro-3-Hydroxybenzoic Acid has a defined enzyme target, 3β-Hydroxycinnamolide’s bioactivity remains speculative, necessitating further studies on its interaction with oxidative stress pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
